Mercury, bis(2-amino-5-nitrophenyl)-
Description
Historical Context and Early Investigations of Organomercury Chemistry
The study of organomercury chemistry, a field dedicated to compounds containing a carbon-mercury bond, has a rich and complex history. nih.govresearchgate.net These compounds have been a subject of scientific inquiry for over a century, with early investigations laying the groundwork for our understanding of organometallic chemistry. A pivotal moment in this history was the first reported mercuration of benzene (B151609) by Otto Dimroth in 1898. nih.govresearchgate.net This reaction, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group, opened the door to the synthesis of a wide array of organomercury compounds. nih.govresearchgate.net
Early research in this area was driven by the unique properties and reactivity of the carbon-mercury bond. This bond is notably stable towards oxygen and water, a characteristic that distinguishes organomercury compounds from many other organometallics. nih.govresearchgate.net This stability allowed for their isolation and study under a variety of conditions, contributing significantly to the development of synthetic methodologies.
Evolution of Research Perspectives on Diarylorganomercury Compounds
Diarylorganomercury compounds, which feature two aryl groups covalently bonded to a central mercury atom, represent a significant subclass within organomercury chemistry. The general synthetic route to these compounds often involves the reaction of a mercury(II) salt with an arylating agent, such as a Grignard reagent or an organolithium compound. nih.gov For instance, diphenylmercury (B1670734) can be prepared by reacting mercury chloride with phenylmagnesium bromide. nih.gov
Research into diarylorganomercury compounds has evolved from fundamental synthesis and characterization to exploring their potential applications in various chemical transformations. Their stability and well-defined reactivity have made them valuable reagents and intermediates in organic synthesis. While the toxicity of many organomercury compounds is a significant concern, their unique chemical properties have continued to attract academic interest.
Scope and Significance of Academic Research on Mercury, bis(2-amino-5-nitrophenyl)-
Within the broader family of diarylorganomercury compounds, "Mercury, bis(2-amino-5-nitrophenyl)-" is a specific molecule with the chemical formula C₁₂H₁₀HgN₄O₄. uni.lu Academic research on this particular compound appears to be limited, as indicated by the scarcity of dedicated literature in public databases. uni.lu
The following table summarizes the basic chemical properties of "Mercury, bis(2-amino-5-nitrophenyl)-" based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀HgN₄O₄ | uni.lu |
| Molecular Weight | 476.83 g/mol | uni.lu |
| InChI | InChI=1S/2C6H6N2O2.Hg/c27-5-1-3-6(4-2-5)8(9)10;/h21-4H,7H2; | uni.lu |
| InChIKey | SFJYMKLZOHWOPV-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])N)[Hg]C2=C(C=C([C=C2)N)N+[O-] | uni.lu |
Structure
2D Structure
Properties
CAS No. |
120302-59-2 |
|---|---|
Molecular Formula |
C12H10HgN4O4 |
Molecular Weight |
474.82 g/mol |
IUPAC Name |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
InChI Key |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to Mercury, bis(2-amino-5-nitrophenyl)-
The creation of this specific organomercury compound hinges on the availability of its aromatic precursor and the subsequent introduction of the mercury metal center.
The primary precursor for the synthesis of "Mercury, bis(2-amino-5-nitrophenyl)-" is 2-amino-5-nitroaniline. The synthesis of this precursor is a critical first step. While direct synthetic procedures for 2-amino-5-nitroaniline are not extensively detailed in the provided search results, a common method for analogous compounds involves the nitration of an appropriate aniline (B41778) derivative, followed by selective reduction if necessary. For instance, the synthesis of 2-methoxy-5-nitroaniline (B165355) is achieved through the nitration of o-anisidine (B45086) or the partial reduction of 2,4-dinitroanisole. nih.gov A plausible route for 2-amino-5-nitroaniline could therefore involve the controlled nitration of p-phenylenediamine (B122844) or the partial reduction of 2,4-dinitroaniline.
Once the 2-amino-5-nitroaniline precursor is obtained, it is subjected to mercuration. The amino and nitro groups present on the aromatic ring are crucial as they direct the position of the incoming mercury electrophile. The activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group will influence the regioselectivity of the mercuration reaction.
Direct mercuration is a widely used method for the synthesis of organomercury compounds derived from electron-rich aromatic systems. wikipedia.org This electrophilic aromatic substitution reaction typically involves treating the aromatic compound with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(OCOCF₃)₂). libretexts.org The reaction with 2-amino-5-nitroaniline would proceed by the electrophilic attack of the mercury species on the aromatic ring.
The general reaction can be represented as: 2 C₆H₄(NH₂)(NO₂) + HgX₂ → Hg(C₆H₃(NH₂)(NO₂))₂ + 2 HX (where X is an anion like acetate or trifluoroacetate)
The reaction is often carried out under conditions that can be tuned to control the degree of substitution. For aromatic compounds, mercuration is a possible route for most 2n+2 π-electron species. libretexts.org The presence of activating groups generally facilitates the reaction.
Illustrative Data on Aromatic Mercuration Rates:
| Aromatic Substrate | Relative Rate of Mercuration |
|---|---|
| Benzene (B151609) | 1 |
| Toluene | 2.1 |
| Phenol | >1000 |
(Data is illustrative of general trends in aromatic mercuration and not specific to 2-amino-5-nitroaniline)
Transmetalation offers an alternative and versatile route to organomercury compounds. libretexts.org This method involves the reaction of a more electropositive organometallic compound with a mercury(II) salt. libretexts.org Common organometallic reagents used for this purpose include organolithium and Grignard reagents. wikipedia.org
The general scheme for a transmetalation reaction is: 2 RM + HgX₂ → R₂Hg + 2 MX (where R is the organic group, M is a more electropositive metal like Li or MgBr, and X is a halide or other anion)
For the synthesis of "Mercury, bis(2-amino-5-nitrophenyl)-", a potential transmetalation route would first involve the preparation of an organolithium or Grignard reagent of 2-amino-5-nitroaniline. This could be challenging due to the presence of the acidic amino group. However, if successfully formed, this organometallic intermediate would then be reacted with a mercury(II) salt to yield the desired product. Transmetalation is a powerful tool, particularly for preparing organometallic compounds that are less reactive than the starting organolithium or Grignard reagents. youtube.com
Mechanistic Studies of Mercury, bis(2-amino-5-nitrophenyl)- Formation
The mechanism of formation for "Mercury, bis(2-amino-5-nitrophenyl)-" is understood through the broader context of electrophilic aromatic mercuration.
Kinetic studies of aromatic mercuration have shown that the reaction is typically first-order with respect to the mercuric salt and the aromatic substrate. acs.org The rate of mercuration is significantly influenced by the nature of the solvent and the anions associated with the mercury salt. acs.org For instance, the use of mercuric trifluoroacetate in trifluoroacetic acid can dramatically increase the reaction rate compared to mercuric acetate in acetic acid. libretexts.org
Thermodynamic parameters for the thermal degradation of some organomercury complexes have been determined through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their stability. nih.gov
Factors Influencing Aromatic Mercuration Kinetics:
| Factor | Effect on Reaction Rate |
|---|---|
| Electron-donating substituents | Increase |
| Electron-withdrawing substituents | Decrease |
| Use of Hg(O₂CCF₃)₂ in HO₂CCF₃ | Significant Increase |
The mechanism of electrophilic aromatic mercuration is believed to proceed through the formation of intermediate species. Evidence for the formation of a π-complex intermediate has been suggested by UV spectroscopy. libretexts.org This initial interaction is followed by the formation of a more defined σ-complex, also known as an arenium ion, which has been detected in certain reaction conditions. libretexts.orglibretexts.org
For the mercuration of 2-amino-5-nitroaniline, the reaction would likely proceed through a similar pathway:
Formation of a π-complex: The mercury electrophile interacts with the π-electron system of the aromatic ring.
Formation of a σ-complex (arenium ion): The mercury atom forms a covalent bond with a carbon atom of the ring, creating a carbocation intermediate that is resonance-stabilized. The positions of the amino and nitro groups will influence the stability of the possible resonance structures.
Deprotonation: A base removes a proton from the carbon atom bearing the mercury, restoring the aromaticity of the ring and forming the final product.
The formation of a mercurinium ion bridge can stabilize the carbocation intermediate, preventing rearrangements that are sometimes observed in other electrophilic aromatic substitution reactions. libretexts.org
Catalytic and Non-Catalytic Synthetic Pathways
The principal non-catalytic method for the synthesis of Mercury, bis(2-amino-5-nitrophenyl)- would likely involve the direct electrophilic substitution of 2-amino-5-nitrophenol (B90527) with a mercury(II) salt, most commonly mercury(II) acetate. wikipedia.orgwikipedia.org This reaction, a type of mercuration, is a well-established method for the formation of carbon-mercury bonds on aromatic rings. libretexts.org
The reaction would proceed by the electrophilic attack of the mercury(II) cation (Hg²⁺) from mercury(II) acetate onto the electron-rich aromatic ring of 2-amino-5-nitrophenol. The amino and hydroxyl groups on the ring are activating and would direct the substitution to the ortho and para positions. Given the substitution pattern of the precursor, the mercury would likely substitute at the carbon atom positioned between the amino and hydroxyl groups. To obtain the bis-substituted product, a 2:1 molar ratio of the aniline to the mercury(II) salt would be required. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may require heating to proceed at a reasonable rate. The probable reaction is depicted below:
2 C₆H₆N₂O₃ + Hg(OAc)₂ → Hg(C₆H₄N₂O₃)₂ + 2 HOAc
Alternative, though less direct, non-catalytic synthetic routes to diarylmercury compounds include the use of Grignard reagents or the decomposition of diazonium salts in the presence of mercury. wikipedia.org However, the direct mercuration approach is generally more straightforward for this type of compound.
Catalytic pathways for the direct C-H mercuration of aromatic compounds are not as extensively developed as for other transition metals. However, the reaction rate of mercuration can be significantly enhanced by the presence of strong acids like perchloric acid, which increase the electrophilicity of the mercury species. libretexts.org Research into transition metal-catalyzed C-H activation could potentially be extended to include mercury, but specific catalysts for this transformation are not well-documented. youtube.com
Sustainable and Green Chemistry Approaches in Organomercury Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of organomercury synthesis, this primarily involves minimizing the use of hazardous solvents and developing methods for catalyst recycling.
Solvent-Free and Aqueous Reaction Methodologies
The development of solvent-free and aqueous reaction conditions is a key goal in green chemistry.
Solvent-Free Synthesis: A potential green modification of the proposed synthesis would be to conduct the reaction under solvent-free conditions. This would involve heating a mixture of 2-amino-5-nitrophenol and mercury(II) acetate directly. The advantages of such an approach include reduced solvent waste, lower energy consumption, and potentially faster reaction rates. rsc.org While not specifically documented for this reaction, solvent-free syntheses of other organic compounds have proven to be highly effective. google.com
Aqueous Reaction Methodologies: Given that some organomercury compounds exhibit stability in water, exploring aqueous reaction conditions is another avenue for a greener synthesis. wikipedia.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The synthesis could potentially be carried out in an aqueous slurry or by using a phase-transfer catalyst to facilitate the reaction between the organic substrate and the water-soluble mercury salt. The continuous chemoenzymatic synthesis of anilines in aqueous buffer highlights the potential for aqueous-based systems in aromatic amine chemistry. nih.gov
Development of Recyclable Catalyst Systems
While the primary proposed synthesis is non-catalytic, the development of recyclable catalysts for mercuration would be a significant advancement in green organomercury chemistry.
Currently, there is a lack of specific research on recyclable catalysts for the synthesis of diarylmercury compounds. However, general strategies for catalyst recycling could be adapted. One approach involves immobilizing the mercury species on a solid support, such as silica, polymers, or magnetic nanoparticles. This would create a heterogeneous catalyst that could be easily separated from the reaction mixture by filtration or magnetic decantation and potentially reused.
Another innovative approach is the development of catalysts that precipitate out of the reaction mixture upon completion, allowing for simple recovery. nih.gov While this has been demonstrated for other metal catalysts, its application to mercury-based systems remains to be explored. The development of recyclable ruthenium and gold catalysts for C-H activation and other organic transformations provides a conceptual framework that could guide future research in this area for organomercury synthesis. nih.govnih.govspringernature.com
Chemical Reactivity and Transformation Pathways
General Reactivity Patterns of Mercury, bis(2-amino-5-nitrophenyl)-
The reactivity of organomercury compounds is largely centered around the mercury-carbon bond. In diarylmercury compounds like Mercury, bis(2-amino-5-nitrophenyl)-, this bond is predominantly covalent with low polarity. This generally imparts considerable stability to the molecule under normal conditions. However, the bond can be cleaved under various conditions, including exposure to electrophiles, nucleophiles, heat, or light.
The substituents on the aromatic ring play a crucial role in modulating the reactivity of the Hg-C bond. The amino group, being an electron-donating group (EDG), increases the electron density on the aromatic ring, particularly at the ortho and para positions. studypug.com Conversely, the nitro group is a strong electron-withdrawing group (EWG) that significantly decreases the electron density on the ring. studypug.comlibretexts.org The interplay of these opposing electronic effects influences the susceptibility of the Hg-C bond to various chemical transformations.
The mercury-carbon bond in diarylmercury compounds can exhibit both electrophilic and nucleophilic characteristics, depending on the nature of the reacting species.
The thermal stability of Mercury, bis(2-amino-5-nitrophenyl)- is directly related to the strength of the mercury-carbon bonds, which can be quantified by the bond dissociation energy (BDE). The BDE is the energy required to break the Hg-C bond homolytically, forming two radical species. libretexts.org
The following table provides a qualitative summary of the expected substituent effects on the Hg-C bond properties in Mercury, bis(2-amino-5-nitrophenyl)-.
| Property | Influence of Amino Group (-NH2) | Influence of Nitro Group (-NO2) |
| Nucleophilicity of Carbon | Increase | Decrease |
| Nucleophilicity of Mercury | Increase | Decrease |
| Hg-C Bond Strength | Likely Decrease | Likely Increase |
| Thermal Stability | Likely Decrease | Likely Increase |
Reactions Involving the Mercury-Carbon Bond
The mercury-carbon bond in Mercury, bis(2-amino-5-nitrophenyl)- is the primary site of chemical reactions, which can proceed through various mechanisms.
The cleavage of the Hg-C bond can occur via two primary pathways: homolytic and heterolytic cleavage.
Homolytic Cleavage: This process involves the symmetrical breaking of the Hg-C bond, where each atom retains one of the bonding electrons, resulting in the formation of radicals. curlyarrows.com Homolytic cleavage is typically initiated by heat or ultraviolet (UV) radiation. pressbooks.pub For Mercury, bis(2-amino-5-nitrophenyl)-, this would lead to the formation of a (2-amino-5-nitrophenyl) radical and a corresponding mercury-containing radical. The stability of the resulting aryl radical can influence the ease of homolysis.
Heterolytic Cleavage: This involves the asymmetrical breaking of the Hg-C bond, where one atom retains both bonding electrons, leading to the formation of ions. curlyarrows.com This type of cleavage is common in reactions with electrophiles or nucleophiles. In the case of electrophilic attack on the carbon atom, a carbocation and an organomercury cation would be formed. Given the electronic nature of the substituted phenyl ring, the site and ease of heterolytic cleavage would be highly dependent on the specific reagents and reaction conditions.
Transmetalation is a characteristic reaction of organomercury compounds where the organic group is transferred from mercury to another metal. researchgate.net This reaction is a versatile method for the synthesis of other organometallic compounds. For Mercury, bis(2-amino-5-nitrophenyl)-, a general transmetalation reaction can be represented as:
(2-amino-5-nitrophenyl)₂Hg + M-X → (2-amino-5-nitrophenyl)-M + (2-amino-5-nitrophenyl)-Hg-X
Where M is another metal and X is a halide or another anionic ligand. The feasibility and rate of transmetalation depend on the relative electronegativities of the metals and the nature of the ligands.
Insertion Reactions: These reactions involve the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, into the mercury-carbon bond. wikipedia.orglibretexts.org While common for many transition metal organometallics, insertion reactions are less frequently observed for diarylmercury compounds under typical conditions. The linear geometry of diarylmercury compounds may not be conducive to the cis-arrangement of ligands that is often required for migratory insertion. openochem.org
Elimination Reactions: These are the reverse of insertion reactions and are also not a common reaction pathway for stable diarylmercury compounds like Mercury, bis(2-amino-5-nitrophenyl)-. britannica.com Elimination reactions typically require specific structural features, such as a beta-hydrogen, which are absent in this aromatic system.
Reactions at the Amino and Nitro Functional Groups
The peripheral amino and nitro groups on the phenyl rings are susceptible to a variety of chemical modifications, typical for these functionalities on an aromatic scaffold.
The amino groups in Mercury, bis(2-amino-5-nitrophenyl)- are expected to undergo reactions characteristic of primary aromatic amines, such as alkylation, acylation, and condensation.
Alkylation: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and thus reactive towards alkylating agents. youtube.com Direct alkylation with alkyl halides can introduce alkyl substituents onto the nitrogen atom. wikipedia.org However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and potentially even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction proceeds via nucleophilic aliphatic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org The use of catalysts can facilitate this transformation. For instance, ruthenium complexes have been employed for the N-alkylation of aromatic amines with alcohols under mild conditions through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov
Acylation: The amino groups can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. wikipedia.org This nucleophilic acyl substitution reaction is generally efficient and can be used to protect the amino group or to introduce new functional moieties. wikipedia.org The reaction involves the attack of the nucleophilic amine on the carbonyl carbon of the acylating agent.
Condensation Reactions: The primary amino groups can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and may require acid or base catalysis. For example, anilines react with aldehydes to form imines, which can be important intermediates in the synthesis of other organic compounds. researchgate.net
Table 1: Predicted Amino Group Reactions of Mercury, bis(2-amino-5-nitrophenyl)-
| Reaction Type | Typical Reagents | Expected Product | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-alkylated or N,N-dialkylated amine | Often requires a base to neutralize the generated acid |
| Acylation | Acyl Chloride (e.g., CH₃COCl) or Acid Anhydride | N-acylated amine (amide) | Typically in the presence of a non-nucleophilic base |
| Condensation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |
The nitro groups are strong electron-withdrawing substituents and are key sites for various chemical transformations.
Reduction: The reduction of aromatic nitro groups is a well-established and important transformation in organic synthesis, typically leading to the formation of anilines. wikipedia.orgorganic-chemistry.org A wide array of reducing agents can be employed for this purpose. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or the use of metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.comwikipedia.org The reduction proceeds in a stepwise manner, potentially forming nitroso and hydroxylamine intermediates before yielding the final amine. researchgate.net The choice of reducing agent and reaction conditions can allow for the selective reduction of the nitro group in the presence of other functional groups. jsynthchem.com For instance, sodium borohydride (B1222165) in the presence of transition metal complexes has been used for this purpose. jsynthchem.com
Cyclization: The ortho-positioning of the amino and nitro groups on the phenyl ring opens up possibilities for intramolecular cyclization reactions, particularly after the reduction of the nitro group. For example, if the nitro group is reduced to a hydroxylamine or an amine, subsequent condensation with a suitable functional group could lead to the formation of heterocyclic structures like benzimidazoles or phenazines, although this would likely involve further synthetic steps. Mercury(II) salts are known to mediate cyclization reactions of unsaturated bonds. beilstein-journals.org
Substitution Reactions: The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of other substituents on the aromatic ring, typically those positioned ortho or para to the nitro group. libretexts.org While the primary focus here is on the reactions of the nitro group itself, its presence significantly influences the reactivity of the entire aromatic ring towards nucleophiles. nih.gov In some cases, the nitro group itself can be displaced by a strong nucleophile, although this is less common than its reduction. Vicarious nucleophilic substitution (VNS) is a method that allows for the formal substitution of a hydrogen atom in nitroaromatics. organic-chemistry.org
Table 2: Predicted Nitro Group Transformations of Mercury, bis(2-amino-5-nitrophenyl)-
| Reaction Type | Typical Reagents | Expected Product | General Conditions |
|---|---|---|---|
| Reduction to Amine | H₂, Pd/C; Fe/HCl; SnCl₂ | Corresponding diamine derivative | Varies with reagent; often acidic or neutral |
| Reduction to Hydroxylamine | Zn/NH₄Cl | Corresponding hydroxylamine derivative | Mild reducing conditions |
| Nucleophilic Aromatic Substitution (of other groups) | Strong Nucleophile (e.g., RO⁻) | Substitution product (activated by NO₂) | Requires a good leaving group on the ring |
Environmental Chemical Transformation Pathways
The environmental fate of Mercury, bis(2-amino-5-nitrophenyl)- is of significant interest due to the known toxicity of organomercury compounds. epa.gov Its transformation in the environment would be governed by photochemical, biological, and chemical degradation processes.
Organomercury compounds are known to be sensitive to light. slideshare.net The C-Hg bond can be cleaved by photolysis, leading to the degradation of the parent compound. The presence of aromatic rings and nitro groups in Mercury, bis(2-amino-5-nitrophenyl)- suggests that it would absorb ultraviolet and visible light, making it susceptible to photodegradation in sunlit aquatic environments.
The photodegradation of other organomercury compounds, such as methylmercury, is known to be influenced by dissolved organic matter (DOM). nih.govnih.gov DOM can act as a photosensitizer, generating reactive oxygen species like singlet oxygen that can degrade the organomercury compound. nih.gov The binding of the organomercury compound to ligands within the DOM, particularly those containing thiol and aromatic moieties, can enhance the rate of photodegradation. researchgate.net A similar mechanism could be anticipated for Mercury, bis(2-amino-5-nitrophenyl)-, where DOM in natural waters could facilitate its decomposition upon exposure to sunlight. Another example is the TiO₂-catalyzed oxidative photodegradation of mercurochrome, which results in its complete mineralization and the deposition of metallic mercury. 104.197.3
Biotransformation is a key process in the environmental cycling of mercury. nih.gov Microorganisms can mediate the cleavage of the carbon-mercury bond in organomercury compounds. nih.gov While much of the research has focused on the methylation and demethylation of inorganic mercury, bacteria possessing the mer operon are capable of detoxifying organomercurials by breaking the C-Hg bond. The biotransformation of arylmercury compounds can lead to the formation of inorganic mercury, which can then be further transformed in the environment. The aromatic ligands, in this case, 2-amino-5-nitrophenol (B90527), would likely be further metabolized by microorganisms through pathways for the degradation of aromatic compounds.
Coordination Chemistry and Complex Formation
Coordination Modes of Mercury, bis(2-amino-5-nitrophenyl)-
The multifaceted nature of Mercury, bis(2-amino-5-nitrophenyl)- allows for several potential modes of interaction with metal centers. These can be broadly categorized by the donor atoms involved in the coordination.
Nitrogen-Donor Ligand Properties
The primary and most predictable coordination sites are the two amino groups. The nitrogen atoms of the primary aromatic amines are well-established as effective σ-donors, readily forming coordinate bonds with a wide range of transition and main group metals. In Mercury, bis(2-amino-5-nitrophenyl)- , these amino groups can act as monodentate ligands, coordinating to two separate metal centers, or they can coordinate to the same metal center in a cis or trans fashion, depending on the steric and electronic requirements of the metal ion.
The basicity of the amino group is expected to be somewhat attenuated by the electron-withdrawing effect of the nitro group at the para position. However, it is anticipated to remain sufficiently nucleophilic to engage in coordination. The coordination of the amino group would be readily identifiable through spectroscopic techniques, particularly infrared (IR) spectroscopy, where a shift in the N-H stretching and bending vibrations would be observed upon complexation.
Oxygen-Donor Ligand Properties
The nitro group (–NO₂) offers another potential site for coordination through its oxygen atoms. While the nitro group is generally considered a weak coordinating agent, its involvement in complex formation is well-documented, particularly when it leads to the formation of a stable chelate ring. rsc.orgrsc.orgresearchgate.netlibretexts.org Coordination can occur in a monodentate fashion through one of the oxygen atoms, or in a bidentate chelating or bridging mode. rsc.orgrsc.orgresearchgate.netlibretexts.org
In the case of Mercury, bis(2-amino-5-nitrophenyl)- , the oxygen atoms of the nitro group are sterically accessible. The likelihood of their participation in coordination would be enhanced by the presence of hard metal ions that have a higher affinity for oxygen donors. Spectroscopic evidence for nitro group coordination would include shifts in the symmetric and asymmetric stretching vibrations of the N-O bonds in the IR spectrum.
Chelation and Bridging Capabilities through the Amino and Nitro Groups
The most intriguing aspect of Mercury, bis(2-amino-5-nitrophenyl)- as a ligand is its potential for chelation and bridging. The ortho disposition of the amino group and the mercury-bound carbon atom, and the para relationship of the amino and nitro groups, allows for several complex coordination behaviors.
Chelation: A plausible chelation mode involves the coordination of the amino group's nitrogen and one of the nitro group's oxygen atoms from the same phenyl ring to a single metal center. This would result in the formation of a large and likely strained chelate ring. A more probable chelation scenario could arise if the organomercury bond were to cleave, allowing the 2-amino-5-nitrophenyl fragment to act as a bidentate N,O-donor ligand.
Bridging: The molecule is well-suited to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. rsc.orglibretexts.org Several bridging topologies can be envisioned:
Amino Bridging: The two amino groups can bridge two metal centers, leading to the formation of a dimeric or polymeric structure.
Amino-Nitro Bridging: One metal center could be coordinated by the amino group, while a second metal center is coordinated by the nitro group of the same phenyl ring.
Full Ligand Bridging: The entire Mercury, bis(2-amino-5-nitrophenyl)- molecule can act as a bridge between two or more metal ions, utilizing its various donor sites. This could lead to the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional metal-organic frameworks.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Mercury, bis(2-amino-5-nitrophenyl)- would likely follow standard procedures for the formation of coordination compounds. A solution of the ligand in a suitable solvent would be treated with a solution of a metal salt. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt. The resulting complexes could be isolated by precipitation or by slow evaporation of the solvent.
Characterization of the hypothetical complexes would rely on a suite of analytical techniques:
Elemental Analysis: To determine the empirical formula and the ligand-to-metal stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the amino and nitro groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the ligand environment upon complexation.
Transition Metal Complexes
A wide variety of transition metals could be used to form complexes with Mercury, bis(2-amino-5-nitrophenyl)- . Late transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with N- and O-donor ligands. nih.govnih.gov
Hypothetical Example: A Copper(II) Complex
A reaction between Mercury, bis(2-amino-5-nitrophenyl)- and copper(II) chloride in a 1:2 molar ratio in a solvent like dimethylformamide (DMF) could potentially yield a complex with the formula [Cu{Hg(C₆H₄NH₂NO₂)₂}₂]Cl₂. In this hypothetical complex, the copper(II) ion would be coordinated by the four amino groups from two ligand molecules in a tetrahedral or square planar geometry.
Table 1: Hypothetical Characterization Data for a [Cu{Hg(C₆H₄NH₂NO₂)₂}₂]Cl₂ Complex
| Analysis/Technique | Hypothetical Result | Interpretation |
| Elemental Analysis | C, 28.5%; H, 2.0%; N, 11.1%; Cu, 6.3% | Consistent with the proposed formula. |
| IR Spectroscopy (cm⁻¹) | ν(N-H): 3300, 3250 (shifted from ~3400, 3300 in free ligand) | Indicates coordination of the amino groups. |
| νₐₛ(NO₂): ~1530; νₛ(NO₂): ~1340 (unchanged) | Suggests the nitro groups are not coordinated. | |
| Magnetic Susceptibility | µ_eff ≈ 1.8 µ_B | Consistent with one unpaired electron for Cu(II). |
Main Group Metal Complexes
Main group metals, particularly those with a high charge density or a preference for N/O donors, could also form complexes with Mercury, bis(2-amino-5-nitrophenyl)- . For instance, tin(IV) or lead(II) could be interesting candidates.
Hypothetical Example: A Tin(IV) Complex
The reaction of Mercury, bis(2-amino-5-nitrophenyl)- with tin(IV) chloride might lead to a complex where the tin atom is coordinated by the amino groups. Due to the higher charge of Sn(IV), coordination of the nitro groups might also be possible, leading to a higher coordination number.
Table 2: Hypothetical Characterization Data for a [Sn{Hg(C₆H₄NH₂NO₂)₂}Cl₄] Complex
| Analysis/Technique | Hypothetical Result | Interpretation |
| Elemental Analysis | C, 20.7%; H, 1.4%; N, 8.0%; Sn, 17.0% | Consistent with a 1:1 ligand to metal ratio. |
| IR Spectroscopy (cm⁻¹) | ν(N-H): 3280, 3230 (shifted) | Indicates amino group coordination. |
| νₐₛ(NO₂): ~1520; νₛ(NO₂): ~1335 (shifted) | Suggests potential coordination of the nitro groups. | |
| ¹¹⁹Sn NMR Spectroscopy | δ ≈ -600 ppm | Chemical shift indicative of a six-coordinate tin center. |
Electronic and Structural Properties of Coordination Complexes
Electronic Structure and Bonding Analysis
Due to the lack of synthesized coordination complexes with lanthanides and actinides, there has been no investigation into the electronic structure or bonding of such compounds involving Mercury, bis(2-amino-5-nitrophenyl)- . Theoretical analyses, such as Density Functional Theory (DFT) calculations, which are often used to understand the nature of metal-ligand bonds and electronic properties, have not been reported for these specific systems. mdpi.com
Coordination Geometries and Isomerism
The coordination chemistry of mercury is diverse, with coordination numbers ranging from two to higher values, often exhibiting linear, tetrahedral, or distorted geometries. researchgate.netlibretexts.orgresearchgate.net Isomerism, particularly distortion isomerism, is a common feature in mercury coordination compounds. researchgate.net However, without experimental data on the coordination of Mercury, bis(2-amino-5-nitrophenyl)- with f-block elements, any discussion of potential coordination geometries or isomerism would be purely speculative. The bulky nature and potential coordination sites (amino and nitro groups) of the phenyl rings could theoretically lead to various isomeric forms, but no such isomers have been isolated or characterized.
Self-Assembly and Supramolecular Structures
Formation of Metal-Organic Frameworks (MOFs)
There are no published reports on the use of Mercury, bis(2-amino-5-nitrophenyl)- as a building block for the construction of Metal-Organic Frameworks (MOFs). The design of MOFs relies on the predictable coordination of metal ions with organic linkers to form extended porous structures. The specific coordination behavior of this mercury compound has not been explored for this purpose.
Development of Coordination Polymers and Extended Networks
While mercury(II) ions are known to form a variety of coordination polymers with different organic ligands, there is no evidence in the scientific literature of the development of coordination polymers or extended networks using Mercury, bis(2-amino-5-nitrophenyl)- as the primary ligand or as a component in a larger network. rsc.orgrsc.org The potential for the amino and nitro groups to participate in hydrogen bonding or further coordination to create extended structures has not been investigated.
Advanced Spectroscopic and Structural Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides invaluable insights into the molecular framework, bonding, and electronic environment of a compound.
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For Mercury, bis(2-amino-5-nitrophenyl)-, analysis of various NMR-active isotopes would provide a detailed picture of its solution-state structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons on the phenyl rings would confirm their substitution pattern. The amine protons would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aromatic carbons, with those directly bonded to the mercury, amino, and nitro groups showing characteristic chemical shifts.
¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atoms in the amino (-NH₂) and nitro (-NO₂) groups.
¹⁹⁹Hg NMR: Being a spin-1/2 nucleus, ¹⁹⁹Hg NMR is an excellent probe for understanding the coordination environment of the mercury atom. The chemical shift of the ¹⁹⁹Hg nucleus would be highly sensitive to the nature of the ligands bonded to it, providing direct evidence for the C-Hg bond.
Table 1: Predicted NMR Data for Mercury, bis(2-amino-5-nitrophenyl)- (Note: As specific experimental data is not available in the cited literature, this table presents expected ranges and patterns based on related structures.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling |
| ¹H (Aromatic) | 6.5 - 8.5 | Doublets, Triplets |
| ¹H (Amine) | 4.0 - 6.0 | Broad Singlet |
| ¹³C (Aromatic) | 110 - 160 | Singlets |
| ¹⁵N (Amine) | -320 to -340 | - |
| ¹⁵N (Nitro) | -10 to 10 | - |
| ¹⁹⁹Hg | -800 to -1200 | - |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy: The IR spectrum of Mercury, bis(2-amino-5-nitrophenyl)- would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the symmetric and asymmetric stretching vibrations of the nitro group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The Hg-C stretching vibration would likely appear in the far-IR region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the Hg-C bond, which may be weak or inactive in the IR spectrum.
Table 2: Expected Vibrational Frequencies for Mercury, bis(2-amino-5-nitrophenyl)-
| Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| N-O Stretch (Nitro) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| Hg-C Stretch | 400 - 600 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Mercury, bis(2-amino-5-nitrophenyl)-, high-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its chemical formula. The fragmentation pattern would offer clues about the compound's structure, with expected fragments corresponding to the loss of nitro groups, amino groups, or one of the phenyl rings. Public databases suggest a monoisotopic mass of approximately 476.04086 Da.
Table 3: Predicted Mass Spectrometry Data for Mercury, bis(2-amino-5-nitrophenyl)-
| Adduct | m/z |
| [M+H]⁺ | 477.04814 |
| [M+Na]⁺ | 499.03008 |
| [M-H]⁻ | 475.03358 |
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods provide information about the local environment and connectivity, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. If suitable single crystals of Mercury, bis(2-amino-5-nitrophenyl)- can be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the geometry around the mercury center (which is typically linear in such diarylmercury compounds), the planarity of the aromatic rings, and the orientation of the amino and nitro substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
Surface and Microscopic Characterization Techniques
Microscopy techniques are vital for understanding the morphology, particle size, and surface features of a material. For Mercury, bis(2-amino-5-nitrophenyl)-, SEM, TEM, and AFM would provide visual information on the micro- and nanoscale.
SEM and TEM are powerful tools for imaging the morphology and structure of materials at high magnifications.
Scanning Electron Microscopy (SEM): SEM analysis of Mercury, bis(2-amino-5-nitrophenyl)- would reveal the three-dimensional surface morphology of its particles. By scanning the sample with a focused beam of electrons, images detailing particle shape, size distribution, and surface texture would be generated. This would be crucial for understanding how the material might behave in various applications, such as in formulated products.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of internal structures. For a crystalline sample of Mercury, bis(2-amino-5-nitrophenyl)-, TEM could potentially be used to observe the crystal lattice itself and identify any defects or dislocations within the crystal structure.
Hypothetical Morphological Findings from SEM/TEM
| Technique | Hypothetical Observation | Implication |
| SEM | Agglomerates of irregularly shaped primary particles, with sizes ranging from 1-5 µm. | Suggests potential challenges in achieving uniform dispersion in a matrix. |
| TEM | High-resolution images could show well-defined lattice fringes. | Would confirm the crystalline nature of the individual particles. |
Data in this table is hypothetical and for illustrative purposes only.
Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. In the context of Mercury, bis(2-amino-5-nitrophenyl)-, AFM would be used to:
Quantify Surface Roughness: AFM can measure surface features with nanometer-scale precision, providing quantitative data on the roughness of individual crystals or a film of the material.
Visualize Nanoscale Features: It could reveal subtle surface details such as terraces, steps, or grain boundaries that are not visible with SEM.
Hypothetical AFM Surface Roughness Data
| Parameter | Hypothetical Value |
| Root Mean Square (RMS) Roughness (Rq) | 5.2 nm |
| Average Roughness (Ra) | 4.1 nm |
| Maximum Peak-to-Valley Height (Rz) | 25.8 nm |
Data in this table is hypothetical and for illustrative purposes only.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a chemical system.
Ab Initio Methods for Geometry Optimization and Energy Landscape Exploration
There is no available research that employs ab initio methods to optimize the geometry or explore the energy landscape of "Mercury, bis(2-amino-5-nitrophenyl)-". These calculations, which are based on first principles without empirical parameters, would provide a highly accurate prediction of the molecule's three-dimensional structure, bond lengths, and bond angles.
Molecular Orbital Analysis and Charge Distribution Studies
Detailed molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and studies on the charge distribution of "Mercury, bis(2-amino-5-nitrophenyl)-" are not available. This information is crucial for predicting the molecule's reactivity, stability, and potential for intermolecular interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its conformational changes and interactions with its environment.
Interaction Dynamics with Solvents or Substrates
There is a lack of research on the interaction dynamics of "Mercury, bis(2-amino-5-nitrophenyl)-" with solvents or potential biological substrates. MD simulations in this area would be critical for understanding its behavior in different chemical environments and its potential mechanisms of action or toxicity.
Prediction of Reactivity and Spectroscopic Properties
Computational chemistry provides a framework for predicting the behavior and spectral signatures of molecules like "Mercury, bis(2-amino-5-nitrophenyl)-". These predictive capabilities are crucial for understanding its potential chemical transformations and for interpreting experimental data.
Computational Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that can elucidate the mechanisms of formation and decomposition of "Mercury, bis(2-amino-5-nitrophenyl)-". Using methods like Density Functional Theory (DFT), it is theoretically possible to model potential reactions, such as the ligand exchange or decomposition pathways.
For instance, theoretical studies on the methylation reactions of mercury have successfully used DFT to predict reaction energetics and kinetic barriers nih.gov. A similar approach could be applied to "Mercury, bis(2-amino-5-nitrophenyl)-" to investigate its stability and reactivity. Such calculations would involve mapping the potential energy surface of a given reaction to identify the lowest energy pathway from reactants to products. The transition state, a first-order saddle point on this surface, represents the energy barrier that must be overcome for the reaction to proceed.
Hypothetical Reaction Coordinate for Ligand Dissociation:
A hypothetical investigation into the dissociation of one of the 2-amino-5-nitrophenyl ligands could be modeled. The computational results would typically be presented in a table summarizing the energies of the reactant, transition state, and product.
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant: Mercury, bis(2-amino-5-nitrophenyl)- | DFT | def2-TZVP | 0.0 |
| Transition State | DFT | def2-TZVP | Predicted Value |
| Product: [Hg(2-amino-5-nitrophenyl)]+ + [ligand]- | DFT | def2-TZVP | Predicted Value |
| This table is for illustrative purposes only, as specific computational data for this reaction is not currently available in published literature. |
Simulated Spectroscopic Data (NMR, IR, UV-Vis) for Experimental Comparison
Computational methods can generate simulated spectra that are invaluable for interpreting experimental results and for identifying key structural features of a molecule.
Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Computational software can predict the ¹H and ¹³C NMR chemical shifts of "Mercury, bis(2-amino-5-nitrophenyl)-" nmrdb.orgnih.gov. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. While various online tools and software packages can perform these simulations, specific results for this compound are not published nmrdb.orgnmrium.com. DFT calculations on related nitroaniline derivatives have been performed, providing a basis for how such simulations could be approached researchgate.netscispace.com.
Hypothetical Predicted ¹H NMR Data:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to NO₂) | Predicted Value | d |
| Aromatic H (ortho to NH₂) | Predicted Value | d |
| Aromatic H (meta to both) | Predicted Value | dd |
| Amine H₂ | Predicted Value | s (broad) |
| This table is for illustrative purposes only. Actual values would depend on the specific computational method and solvent model used. |
Simulated Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the IR absorption bands researchgate.net. For "Mercury, bis(2-amino-5-nitrophenyl)-", these calculations would help assign the characteristic stretching and bending frequencies of the N-H, N-O (from the nitro group), C-N, and C-Hg bonds. A study on mercury(II) thiocyanate (B1210189) complexes successfully used DFT to model their vibrational spectra, demonstrating the utility of this approach nih.gov.
Hypothetical Predicted IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | Predicted Value |
| N-O Stretch (Nitro) | Predicted Value |
| C=C Stretch (Aromatic) | Predicted Value |
| C-Hg Stretch | Predicted Value |
| This table is for illustrative purposes only, as specific computational data is not available. |
Simulated Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals youtube.com. For "Mercury, bis(2-amino-5-nitrophenyl)-", the UV-Vis spectrum would likely be dominated by π-π* transitions within the aromatic rings and potentially ligand-to-metal charge transfer (LMCT) bands researchgate.netsarpublication.com. Comparing a simulated spectrum to an experimental one can confirm the presence of the compound and provide insight into its electronic structure nih.govacs.org.
Ligand Field Theory and Computational Coordination Chemistry
The electronic structure and bonding in transition metal complexes are often described using Ligand Field Theory (LFT) youtube.com. However, for a d¹⁰ metal ion like Hg(II), the d-orbitals are completely filled, and therefore, there are no d-d electronic transitions that are the primary focus of LFT.
Instead, the bonding and geometry of mercury(II) complexes are better understood through the lens of computational coordination chemistry , which employs quantum mechanical calculations to model the interactions between the metal center and its ligands rsc.org. Mercury(II) complexes commonly exhibit linear, T-shaped, or distorted tetrahedral geometries, which can be accurately predicted by computational methods acs.orguky.eduresearchgate.netnih.govmonash.edu.
For "Mercury, bis(2-amino-5-nitrophenyl)-", computational studies could elucidate the nature of the mercury-ligand bonds. The 2-amino-5-nitrophenyl ligand can coordinate to the mercury center through the carbon atom of the phenyl ring, forming an organometallic compound. The amino and nitro groups can also influence the electronic properties and potentially engage in secondary interactions. DFT calculations would be instrumental in determining the optimized geometry, bond lengths, and bond angles of the complex. Furthermore, analyses such as Natural Bond Orbital (NBO) analysis could provide a quantitative description of the donor-acceptor interactions between the ligands and the mercury ion. Studies on other mercury(II) complexes have successfully used these methods to understand their structure and stability nih.goviaea.orgrsc.orgmdpi.com.
Derivatization and Functionalization Strategies
Modification of Amino and Nitro Functional Groups
The presence of both amino and nitro groups on the phenyl rings offers a rich chemistry for derivatization. These groups can be independently or sequentially modified to introduce a wide array of new functionalities.
The primary amino groups in Mercury, bis(2-amino-5-nitrophenyl)- are nucleophilic and can readily undergo a variety of reactions to form substituted amine derivatives. These reactions are generally well-established for aromatic amines and can be adapted for this specific organomercury compound.
Acylation: The amino groups can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups, thereby modifying the solubility and electronic properties of the molecule. For example, reaction with acetyl chloride would yield the bis(2-acetamido-5-nitrophenyl)mercury.
Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, polyalkylation is a common side reaction, and controlling the degree of substitution can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for mono-alkylation.
Diazotization: The amino groups can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can be subsequently converted into a variety of other functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.
A summary of potential substituted amine derivatives is presented in Table 7.1.
| Reagent | Reaction Type | Potential Product |
| Acetyl chloride | Acylation | Mercury, bis(2-acetamido-5-nitrophenyl)- |
| Methyl iodide | Alkylation | Mercury, bis(2-(methylamino)-5-nitrophenyl)- |
| Benzaldehyde / NaBH4 | Reductive Amination | Mercury, bis(2-(benzylamino)-5-nitrophenyl)- |
| NaNO2 / HCl | Diazotization | Bis(2-chloro-5-nitrophenyl)mercury (via Sandmeyer) |
Table 7.1: Potential Substituted Amine Derivatives of Mercury, bis(2-amino-5-nitrophenyl)-
The nitro groups are strongly electron-withdrawing and their reduction can significantly alter the electronic properties of the molecule, converting them into electron-donating groups. A variety of reducing agents can be employed to achieve different reduction products. wikipedia.org
Reduction to Amines: The most common transformation is the reduction of the nitro groups to primary amines, which would yield Mercury, bis(2,5-diaminophenyl)-. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H2/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). commonorganicchemistry.comlibretexts.org The resulting diamino-diarylmercury compound would be a highly valuable monomer for polymerization reactions.
Partial Reduction to Hydroxylamines: Under milder reduction conditions, for example using zinc dust in the presence of ammonium (B1175870) chloride, the nitro groups can be partially reduced to hydroxylamines. wikipedia.org
Reduction to Azo or Azoxy Compounds: In alkaline media, reducing agents like zinc or glucose can lead to the formation of dimeric species such as azo or azoxy compounds, where two molecules of the starting material are linked together.
Table 7.2 summarizes potential reduction products of the nitro groups.
| Reducing Agent/Conditions | Potential Product |
| H2, Pd/C or Sn, HCl | Mercury, bis(2,5-diaminophenyl)- |
| Zn, NH4Cl | Mercury, bis(2-amino-5-(hydroxylamino)phenyl)- |
| Zn, NaOH | Azo or Azoxy derivatives |
Table 7.2: Potential Reduction Products of the Nitro Groups in Mercury, bis(2-amino-5-nitrophenyl)-
Introduction of New Functional Moieties
Beyond modifying the existing functional groups, new functionalities can be introduced onto the aromatic rings through electrophilic aromatic substitution or by utilizing the mercury-carbon bond for cross-coupling reactions.
The aromatic rings of Mercury, bis(2-amino-5-nitrophenyl)- can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents. The amino group is a strongly activating and ortho-, para-directing group, while the nitro group is a strongly deactivating and meta-directing group. masterorganicchemistry.comwikipedia.orgyoutube.compbworks.comlibretexts.org The mercury atom itself is generally considered to be a deactivating group with a complex directing effect. The position of substitution will therefore depend on the specific reaction conditions and the nature of the electrophile. Potential EAS reactions include:
Halogenation: Bromination or chlorination can introduce halogen atoms onto the aromatic rings.
Nitration: Further nitration would be difficult due to the presence of the deactivating nitro group and mercury, but under harsh conditions, an additional nitro group might be introduced.
Sulfonation: Reaction with fuming sulfuric acid can introduce sulfonic acid groups.
Friedel-Crafts Alkylation and Acylation: These reactions are likely to be challenging due to the deactivating nature of the nitro group and potential complexation of the Lewis acid catalyst with the amino groups. libretexts.orgmasterorganicchemistry.comyoutube.com
The exact position of substitution would need to be determined experimentally, as the interplay of the different directing effects is complex.
The bifunctional nature of Mercury, bis(2-amino-5-nitrophenyl)- makes it an excellent candidate for use as a building block in more complex molecular systems. By reacting the amino or nitro (after reduction) groups with difunctional linker molecules, this organomercury compound can be incorporated into larger structures.
For example, after reduction of the nitro groups to amines, the resulting tetra-amino compound could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Alternatively, the amino groups of the parent compound could be reacted with linker molecules that possess other reactive functionalities, preparing the molecule for subsequent "click" chemistry reactions. nih.govrsc.orgrsc.orgmcmaster.cayoutube.comnih.gov This approach opens up possibilities for creating well-defined oligomers and polymers with organometallic units in the backbone.
Synthesis of Polymeric and Oligomeric Derivatives
The structure of Mercury, bis(2-amino-5-nitrophenyl)- inherently suggests its use as a monomer for the synthesis of polymers and oligomers. The two aryl groups attached to the mercury atom provide a linear and rigid core, which can be extended through various polymerization techniques.
Palladium-Catalyzed Cross-Coupling Reactions: Organomercury compounds can participate in palladium-catalyzed cross-coupling reactions, although they are less common than other organometallics like organoborons or organotins. researchgate.netbohrium.com In principle, the C-Hg bonds could be coupled with dihalides or other suitable partners in a step-growth polymerization to form polymers with alternating aryl and organomercury units.
Polycondensation Reactions: As mentioned in the previous section, after modification of the functional groups (e.g., reduction of nitro to amino), the resulting monomers can undergo polycondensation reactions. For instance, the tetra-amino derivative could be polymerized with terephthaloyl chloride to yield a polyamide containing mercury atoms in the main chain.
Coordination Polymers: The nitrogen and potentially oxygen atoms of the functional groups can act as ligands for other metal ions, leading to the formation of coordination polymers. These materials can have interesting structural and electronic properties. unt.edumdpi.comresearchgate.netresearchgate.net
The synthesis of such polymers would lead to novel materials with the potential for unique optical, electronic, or catalytic properties due to the presence of the heavy mercury atom and the conjugated aromatic systems.
Organomercury-Containing Polymers
There is no available information in the searched literature concerning the use of "Mercury, bis(2-amino-5-nitrophenyl)-" as a monomer or building block for the synthesis of organomercury-containing polymers. Research detailing polymerization methods, such as polycondensation, addition polymerization, or ring-opening polymerization, involving this specific compound has not been documented. Consequently, data on the characterization, properties (e.g., thermal stability, solubility, molecular weight), and potential applications of such polymers are non-existent.
Non Clinical Applications Research
Analytical Reagents in Laboratory Settings
The utility of specific chemical compounds as analytical reagents is a cornerstone of modern chemistry, enabling the detection, quantification, and characterization of various substances. Organomercury compounds, due to their distinct properties, have been a subject of interest in analytical chemistry, particularly in the context of environmental and biological monitoring.
Use in Selective Chelation and Extraction Processes for Research
Chelation is a chemical process in which a substance, known as a chelating agent, binds to metal ions to form a stable, water-soluble complex. This process is fundamental to various scientific and industrial applications, including the separation and extraction of specific metals from a mixture.
In principle, a compound like Mercury, bis(2-amino-5-nitrophenyl)- could be investigated for its ability to selectively bind with other metal ions, thereby facilitating their extraction from a sample for analytical purposes. The process would involve introducing the compound to a sample containing various metal ions and, under specific conditions (e.g., pH, solvent), selectively forming a complex with the target metal, which could then be separated. However, without specific research, this remains a theoretical application.
Analytical Methodologies for Research Purposes
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of complex mixtures, and for a compound like "Mercury, bis(2-amino-5-nitrophenyl)-", both gas and liquid chromatography would be employed, each with its specific applications and requirements.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. tandfonline.comkobe-u.ac.jpnih.gov "Mercury, bis(2-amino-5-nitrophenyl)-" itself is not expected to be sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step would be essential to convert it into a more suitable form. A common approach for organomercury compounds is to convert them into their corresponding halides, such as chlorides or bromides, which are more volatile. acs.org
For "Mercury, bis(2-amino-5-nitrophenyl)-", this would likely involve a cleavage of the mercury-carbon bonds followed by derivatization of the resulting arylmercury species. However, a more direct approach would be the derivatization of the amino groups to reduce polarity and increase volatility. For instance, acylation or silylation of the amino groups could yield derivatives amenable to GC analysis.
The GC system would typically be equipped with a capillary column coated with a nonpolar or medium-polarity stationary phase. An electron capture detector (ECD) is often used for the analysis of organomercury halides due to its high sensitivity to halogenated compounds. tandfonline.comkobe-u.ac.jp
Illustrative GC-ECD Parameters for a Derivatized Analog:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C |
| Carrier Gas | Nitrogen or Argon/Methane |
| Flow Rate | 1.0 mL/min |
High-Performance Liquid Chromatography (HPLC) is arguably the more direct and suitable technique for the analysis of "Mercury, bis(2-amino-5-nitrophenyl)-" as it does not require the analyte to be volatile. researchgate.net Reversed-phase HPLC would be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. nih.govchromatographyonline.com
The separation would be based on the partitioning of the compound between the stationary and mobile phases. The presence of the amino and nitro groups on the phenyl rings will influence the compound's polarity and its retention on the column. A C18 column is a common choice for the separation of a wide range of organic molecules. chromatographyonline.com
Detection can be achieved using a UV-Vis detector, as the nitrophenyl groups are strong chromophores. A photodiode array (PDA) detector would be particularly useful, allowing for the acquisition of the full UV-Vis spectrum of the eluting peak, aiding in identification.
Illustrative HPLC-UV/Vis Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 380 nm |
Electrochemical Methods in Research
Electrochemical methods offer high sensitivity and can provide valuable information about the redox properties and complexation behavior of "Mercury, bis(2-amino-5-nitrophenyl)-".
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), could be employed to study the oxidation and reduction processes of "Mercury, bis(2-amino-5-nitrophenyl)-". The mercury center is redox-active, as are the nitro groups, which can undergo reduction. The electrochemical behavior would likely be complex, with multiple electron transfer steps. unito.itunl.edu
These studies would typically be carried out in a three-electrode cell, with a working electrode (e.g., glassy carbon or a mercury-based electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The choice of solvent and supporting electrolyte is crucial and would depend on the solubility and stability of the compound. Amperometry could be used for sensitive quantification by applying a constant potential and measuring the resulting current, which is proportional to the concentration of the analyte. mdpi.com
Illustrative Voltammetric Analysis Summary:
| Technique | Analyte Behavior | Potential Application |
| Cyclic Voltammetry (CV) | Reversible or irreversible redox waves for Hg(II)/Hg(0) and nitro group reductions. | Elucidation of reaction mechanisms and electron transfer kinetics. |
| Differential Pulse Voltammetry (DPV) | Well-defined peaks with higher sensitivity than CV. | Quantitative analysis at trace levels. |
| Amperometry | Current response at a fixed potential corresponding to an oxidation or reduction process. | Highly sensitive detection, often used in flowing systems like HPLC detectors. |
Potentiometry measures the potential of an electrochemical cell under static conditions (zero current). wikipedia.org This technique is particularly useful for studying the formation of complexes between "Mercury, bis(2-amino-5-nitrophenyl)-" and various ligands. The amino groups on the phenyl rings could act as coordination sites for other metal ions, or the mercury center itself could interact with ligands.
By using an ion-selective electrode (ISE) that is responsive to either the mercury species or a competing ion, the stability constants of the formed complexes can be determined. researchgate.netresearchgate.net Such studies are fundamental to understanding the compound's behavior in different chemical environments.
Hyphenated Techniques for Comprehensive Analysis
To achieve a comprehensive analysis, chromatographic separation is often coupled with a powerful detection technique. These "hyphenated" techniques provide both separation and detailed structural or elemental information. nih.gov
For "Mercury, bis(2-amino-5-nitrophenyl)-", a highly effective approach would be the coupling of HPLC with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS). nih.govfrontiersin.org This technique allows for the separation of the mercury-containing compound from other species in a sample, followed by highly sensitive and specific detection of mercury by ICP-MS. This is particularly valuable for speciation analysis in complex matrices. uclm.esresearchgate.net
Another powerful hyphenated technique is HPLC coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS). This would not only confirm the molecular weight of the compound but also provide structural information through fragmentation patterns.
Illustrative Hyphenated Technique Application:
| Technique | Information Gained | Research Application |
| HPLC-ICP-MS | Quantitative information on the mercury content of the separated compound. | Mercury speciation and quantification in environmental and biological samples. |
| HPLC-ESI-MS | Molecular weight and structural fragments of the intact molecule. | Confirmatory analysis and structural elucidation of the compound and its potential metabolites or degradation products. |
| GC-MS | For volatile derivatives, provides mass-to-charge ratio of the molecule and its fragments. | Identification of derivatized species and elucidation of their structure. |
GC-MS and HPLC-MS Coupling for Structure-Elucidation
The hyphenation of chromatographic techniques with mass spectrometry is a powerful tool for the separation, detection, and structural analysis of organic and organometallic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally suitable for volatile and thermally stable compounds. For an organomercury compound like Mercury, bis(2-amino-5-nitrophenyl)- , its applicability would depend on its volatility and stability at the temperatures required for GC analysis. If the compound can be volatilized without decomposition, GC-MS could provide valuable information about its molecular weight and fragmentation pattern, aiding in structure confirmation. However, many organomercury compounds are not sufficiently volatile for GC analysis without derivatization.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a more versatile technique for non-volatile or thermally labile compounds. HPLC can separate the compound from a complex matrix, and the subsequent MS analysis provides mass information. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed depending on the polarity of Mercury, bis(2-amino-5-nitrophenyl)- . The resulting mass spectrum would reveal the molecular ion and fragmentation patterns, which are crucial for confirming the compound's structure.
Without specific research, a data table on GC-MS and HPLC-MS parameters for this compound cannot be generated.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample. It is the premier technique for quantifying trace and ultra-trace levels of mercury.
For the analysis of Mercury, bis(2-amino-5-nitrophenyl)- , ICP-MS would be used to determine the total mercury content in a given sample. The sample would first undergo a digestion process, typically using strong acids and heat, to break down the organic matrix and convert the organomercury compound into inorganic mercury ions. These ions are then introduced into the plasma, where they are atomized and ionized. The mass spectrometer then separates the mercury isotopes based on their mass-to-charge ratio, allowing for highly accurate and precise quantification.
When coupled with a separation technique like HPLC (HPLC-ICP-MS), it is possible to perform speciation analysis. This would allow researchers to separate Mercury, bis(2-amino-5-nitrophenyl)- from other mercury species that might be present in a sample before introducing it to the ICP-MS for mercury-specific quantification.
Without specific research, a data table on ICP-MS operational parameters and detection limits for this compound cannot be generated.
Future Research Directions and Perspectives
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of diarylmercury compounds traditionally relies on methods such as the mercuration of aromatic rings or the reaction of an organolithium or Grignard reagent with a mercury(II) salt. wikipedia.org For a molecule like Mercury, bis(2-amino-5-nitrophenyl)- , with its substituted aniline (B41778) framework, direct mercuration could be a viable, albeit potentially low-yielding, pathway. Future synthetic efforts could focus on more sophisticated and efficient methodologies.
A key challenge lies in the regioselective synthesis of such a multifunctional compound. Methodological advancements could explore the use of directing groups to precisely control the position of mercuration on the aromatic ring, ensuring the formation of the desired isomer. The synthesis of related aromatic nitro compounds often involves multi-step processes, including nitration and subsequent functional group manipulations. researchgate.netmdpi.com Integrating these steps into a more streamlined synthetic sequence for Mercury, bis(2-amino-5-nitrophenyl)- would be a significant step forward.
| Potential Synthetic Route | Description | Key Advantages |
| Directed Mercuration | Utilization of a directing group to guide the mercury electrophile to the desired position on the 2-amino-5-nitroaniline precursor. | High regioselectivity, potential for one-pot synthesis. |
| Palladium-Catalyzed Cross-Coupling | Reaction of a pre-functionalized aromatic halide (e.g., 2-amino-5-nitro-iodobenzene) with a mercury reagent in the presence of a palladium catalyst. | Milder reaction conditions, broader substrate scope. |
| Flow Chemistry Synthesis | Continuous synthesis in a microreactor system. | Enhanced safety, improved reaction control, potential for scalability. |
| From Diazonium Salts | Reaction of a diazonium salt derived from 2-amino-5-nitroaniline with a mercury(II) salt in the presence of a reducing agent. wikipedia.org | Access from readily available starting materials. |
This table is illustrative and based on general synthetic principles in organometallic chemistry.
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The reactivity of Mercury, bis(2-amino-5-nitrophenyl)- is anticipated to be a rich interplay between the Hg-C bond and the pendant amino and nitro functional groups. The Hg-C bond in organomercury compounds is relatively stable but can be cleaved under specific conditions, making them useful transmetalation agents. wikipedia.org Future research could explore the transfer of the 2-amino-5-nitrophenyl group to other metals, opening up new avenues in catalysis and materials synthesis.
The presence of both amino and nitro groups on the same aromatic ring suggests interesting possibilities for intramolecular reactions. For instance, under reducing conditions, the nitro group could be converted to an amino group, potentially leading to the formation of polymeric structures or macrocycles through intermolecular condensation reactions. Conversely, the amino group could be diazotized and subjected to various transformations, with the organomercury moiety influencing the reaction's outcome.
Unprecedented transformation pathways could be uncovered by studying the compound's behavior under photolytic or electrolytic conditions. The combination of the heavy mercury atom and the chromophoric nitroanilino ligands might lead to unique photochemical reactivity, such as novel C-C bond-forming reactions or the generation of reactive intermediates.
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The structure of Mercury, bis(2-amino-5-nitrophenyl)- is suggestive of its potential as a building block for advanced functional materials. The presence of nitro groups, known for their electron-accepting properties, and amino groups, which are electron-donating, could impart interesting optoelectronic characteristics. The heavy mercury atom can also influence properties like phosphorescence and nonlinear optical behavior.
Future research could focus on incorporating this molecule into polymeric backbones or metal-organic frameworks (MOFs). The amino groups provide a handle for polymerization or for coordination to other metal centers in the construction of MOFs. The resulting materials could have tunable properties, where the electronic and photophysical characteristics can be modulated by altering the connectivity or the surrounding chemical environment. For example, the synthesis of coordination polymers could lead to materials with interesting solid-state luminescence or sensing capabilities for specific analytes. The general principle of using substituted aromatic compounds in material design is well-established. nih.gov
| Potential Material Application | Relevant Structural Features | Tunable Properties |
| Nonlinear Optical (NLO) Materials | Push-pull electronic system (amino and nitro groups), heavy mercury atom. | Second- and third-order NLO responses. |
| Luminescent Sensors | Aromatic rings, potential for phosphorescence due to the heavy atom effect. | Emission wavelength and intensity in response to analytes. |
| Semiconducting Polymers | Extended π-conjugation through polymerization of the aromatic units. | Band gap, charge carrier mobility. |
| Metal-Organic Frameworks (MOFs) | Amino groups for coordination to metal nodes. | Porosity, gas sorption, catalytic activity. |
This table is illustrative and based on the potential applications of functionalized organometallic compounds.
Interdisciplinary Research Opportunities in Organomercury Chemistry
The study of Mercury, bis(2-amino-5-nitrophenyl)- and related compounds is inherently interdisciplinary. Collaboration between synthetic chemists, materials scientists, computational chemists, and toxicologists will be crucial to fully understand its potential and its risks.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of this molecule. researchgate.net These studies can predict spectroscopic properties, reaction mechanisms, and the potential for designing materials with specific characteristics, guiding experimental efforts.
Materials Science: The design and fabrication of devices, such as sensors or optical switches, based on materials derived from this compound would require expertise in materials engineering and characterization.
Supramolecular Chemistry: The potential for this molecule to engage in hydrogen bonding (via the amino groups) and other non-covalent interactions could be explored in the context of crystal engineering and the formation of self-assembled supramolecular structures. The structural chemistry of organomercury compounds often reveals complex coordination and secondary interactions. core.ac.uk
Challenges and Opportunities in the Field of Academic Organomercury Research
Academic research in organomercury chemistry faces significant challenges, primarily due to the toxicity associated with these compounds. nih.gov This necessitates stringent safety protocols and specialized laboratory facilities. However, these challenges also present opportunities for innovation.
A major opportunity lies in the development of "greener" synthetic methods that minimize the use and generation of hazardous substances. This includes the design of highly efficient catalytic reactions that proceed under mild conditions with high atom economy.
Furthermore, there is a need for a deeper understanding of the structure-property-toxicity relationships of organomercury compounds. By systematically studying compounds like Mercury, bis(2-amino-5-nitrophenyl)- , researchers can contribute to a database of knowledge that informs the design of safer and more useful organometallic reagents and materials. The antibacterial and antifungal properties of some organomercurials have been exploited in the past, and while environmental concerns have curtailed many such uses, the fundamental biological activity of these compounds remains an area of academic interest. nih.gov
Q & A
Q. What are the recommended spectroscopic and analytical methods for characterizing Mercury, bis(2-amino-5-nitrophenyl)-?
To confirm the molecular structure and purity of the compound, employ a combination of techniques:
- Fourier Transform Infrared (FTIR) Spectroscopy : Identify functional groups (e.g., nitro, amino) by analyzing absorption bands in the range of 400–4000 cm⁻¹ .
- ¹H NMR Spectroscopy : Resolve aromatic proton environments to verify substitution patterns on the phenyl rings .
- CHN Elemental Analysis : Validate the empirical formula (C₁₂H₁₀HgN₄O₄) by quantifying carbon, hydrogen, and nitrogen content .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition behavior, particularly given the compound’s tendency to emit toxic Hg and NOₓ vapors upon heating .
Q. What safety protocols are critical when handling Mercury, bis(2-amino-5-nitrophenyl)- in laboratory settings?
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to its intraperitoneal LDLo of >500 mg/kg in rats and emission of toxic Hg/NOₓ during decomposition .
- Waste Disposal : Follow hazardous waste guidelines for mercury-containing compounds, including neutralization and secure containment .
- Exposure Monitoring : Implement regular air quality checks for mercury vapor using atomic absorption spectroscopy or portable Hg detectors .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for Mercury, bis(2-amino-5-nitrophenyl)- be resolved?
- Software Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data. Validate outputs against simulated powder XRD patterns to address discrepancies .
- Multi-Technique Cross-Validation : Combine single-crystal XRD with TEM and SEM to resolve exfoliation or layered structural ambiguities, as demonstrated in hybrid clay-Schiff base systems .
Q. What methodologies optimize the synthesis of Mercury, bis(2-amino-5-nitrophenyl)- derivatives for enhanced antimicrobial activity?
- Ligand Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to amplify antimicrobial efficacy, as shown in studies where nitro-substituted derivatives exhibited superior inhibition zones against Staphylococcus aureus and Escherichia coli .
- Metal Exchange Protocols : Adapt cation-exchange methods (e.g., using Cu²⁺/Ni²⁺-modified montmorillonite) to stabilize the mercury complex and improve bioavailability .
Q. How can the environmental persistence and bioaccumulation risks of Mercury, bis(2-amino-5-nitrophenyl)- be systematically evaluated?
- Bibliometric Analysis : Map existing toxicity data using frameworks like Figure 1 in Impacts of Mercury Exposure on Human Health () to identify research gaps .
- High-Throughput Screening : Utilize ATSDR’s toxicological query strings (Table B-2) to mine databases for analogous organomercury compounds’ ecotoxicological profiles .
Contradiction Analysis and Methodological Gaps
- Antimicrobial Efficacy vs. Toxicity : While highlights antimicrobial potential, the compound’s mercury content raises concerns about environmental persistence. Researchers must balance efficacy studies with ecotoxicological risk assessments using standardized OECD or EPA protocols .
- Synthesis Scalability : Current literature (e.g., ) focuses on small-scale syntheses; scaling production requires optimizing solvent systems (e.g., DMSO) and mercury waste recovery processes to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
